High-Efficiency Synthesis via Vilsmeier Protocol
A modern one-step synthesis of 3-ethyl-2,3-dimethylindoline has been reported to proceed in quantitative yield under adapted Vilsmeier conditions [1]. This represents a significant methodological improvement over older, multi-step or lower-yielding routes. For example, an earlier method for ethylating 2,3-disubstituted indoles at the β-position using polyphosphate ester (PPE) at 160°C only achieved approximately 60% yield [2]. The quantitative yield of the new method directly translates to more efficient use of starting materials and lower cost per gram for this specific compound, making it a more accessible and cost-effective synthetic intermediate.
| Evidence Dimension | Isolated Yield of Ethylation Reaction |
|---|---|
| Target Compound Data | Quantitative yield |
| Comparator Or Baseline | 2,3-dimethylindole ethylated to ethylindolenine using PPE |
| Quantified Difference | Quantitative yield vs. ~60% yield |
| Conditions | Target: Adapted Vilsmeier conditions (one-step, specific details in source). Baseline: Polyphosphate ester (PPE) at 160°C. |
Why This Matters
Higher yield directly reduces the cost of goods by maximizing output from expensive starting materials and minimizing waste, a primary concern in both research and industrial procurement.
- [1] Jaster, J.; Dressler, E.; Geitner, R.; Groß, G. A. (2023). 'Synthesis and Spectroscopic Characterization of 3-Ethyl-2,3-dimethylindoline.' Molbank, 2023(2), M1654. View Source
- [2] Kanaoka, Y.; et al. (1969). 'Polyphosphate ester as a synthetic agent—XI: A novel synthesis of ethylindolenines by ethylation of 2,3-disubstituted indoles with polyphosphate ester.' Tetrahedron, 25(1), 95-100. View Source
